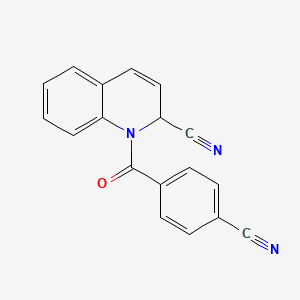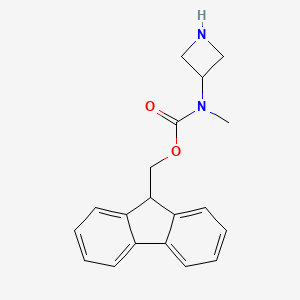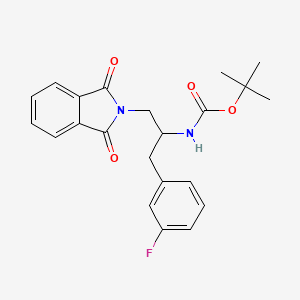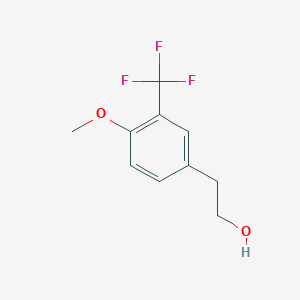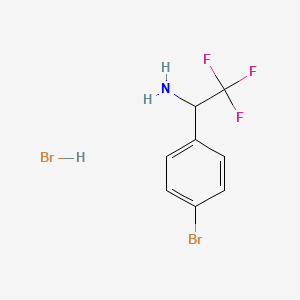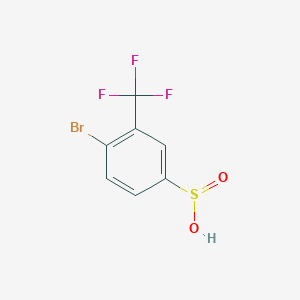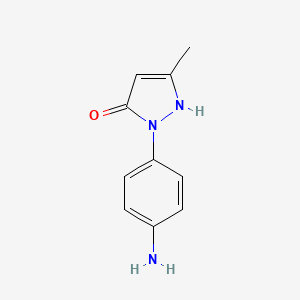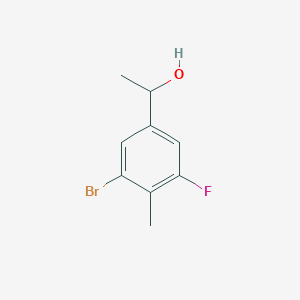
1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol typically involves the bromination and fluorination of a methyl-substituted phenylethanol precursor. One common method includes:
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: The methyl group is typically introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.
Major Products:
Oxidation: 1-(3-Bromo-5-fluoro-4-methylphenyl)ethanone.
Reduction: 1-(3-Bromo-5-fluoro-4-methylphenyl)ethane.
Substitution: 1-(3-Azido-5-fluoro-4-methylphenyl)ethan-1-ol or 1-(3-Thiocyanato-5-fluoro-4-methylphenyl)ethan-1-ol.
Scientific Research Applications
1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)ethan-1-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(3-Bromo-5-fluorophenyl)ethan-1-ol: Similar structure but without the methyl group, affecting its reactivity and applications.
1-(3-Fluoro-4-methylphenyl)ethan-1-ol:
Uniqueness: 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol is unique due to the combination of bromine, fluorine, and methyl substituents on the phenyl ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10BrFO/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4,6,12H,1-2H3 |
InChI Key |
XTWDRCSTZKTNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)

